4-[(3-bromobenzyl)oxy]benzonitrile
Overview
Description
4-[(3-bromobenzyl)oxy]benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BBOB and is widely used in the synthesis of various organic compounds.
Scientific Research Applications
4-[(3-bromobenzyl)oxy]benzonitrile has a wide range of applications in scientific research. It is mainly used as a building block in the synthesis of various organic compounds. This compound is also used in the development of new drugs and pharmaceuticals. It has shown potential in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, it is used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(3-bromobenzyl)oxy]benzonitrile is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, ultimately leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3-bromobenzyl)oxy]benzonitrile are still being studied. However, it has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(3-bromobenzyl)oxy]benzonitrile is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, making it a valuable tool in the laboratory. Additionally, it has shown promising results in scientific research, particularly in the development of new drugs and pharmaceuticals.
However, there are also some limitations to using 4-[(3-bromobenzyl)oxy]benzonitrile in lab experiments. One of the main limitations is its toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling this compound. Additionally, its high cost may limit its use in some laboratory settings.
Future Directions
There are several future directions for research on 4-[(3-bromobenzyl)oxy]benzonitrile. One potential area of research is its use in the development of new drugs and pharmaceuticals. It has shown promising results in the treatment of cancer and neurological disorders, and further research in these areas may lead to the development of new therapies.
Another potential area of research is its use in the development of new materials and polymers. 4-[(3-bromobenzyl)oxy]benzonitrile has unique chemical properties that make it a valuable building block in the synthesis of new materials. Further research in this area may lead to the development of new materials with unique properties and applications.
Conclusion:
In conclusion, 4-[(3-bromobenzyl)oxy]benzonitrile is a valuable compound in scientific research. Its versatility in organic synthesis and potential applications in the development of new drugs and materials make it a valuable tool in the laboratory. Further research in this area may lead to the development of new therapies for cancer, neurological disorders, and other diseases. However, proper safety precautions should be taken when handling this compound, and its high cost may limit its use in some laboratory settings.
properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNZBHHWHQBERA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromophenyl)methoxy]benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.